molecular formula C6H8OS B1406220 2-Thiaspiro[3.3]heptan-6-one CAS No. 1523571-94-9

2-Thiaspiro[3.3]heptan-6-one

Cat. No.: B1406220
CAS No.: 1523571-94-9
M. Wt: 128.19 g/mol
InChI Key: WBGYUYFPXZSJHP-UHFFFAOYSA-N
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Description

2-Thiaspiro[3.3]heptan-6-one is a sulfur-containing bicyclic compound with the molecular formula C6H8OS.

Scientific Research Applications

2-Thiaspiro[3.3]heptan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in drug design and development.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiaspiro[3.3]heptan-6-one involves several steps. One efficient method includes the reaction of a cyclobutane derivative with sulfur-containing reagents under controlled conditions. For instance, a mixture is cooled to -10°C, treated dropwise with mesyl chloride, and then returned to ambient temperature for further reaction .

Industrial Production Methods

While specific industrial production methods for 2-Thiaspiro[3

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Thiaspiro[3.3]heptan-6-one involves its interaction with molecular targets through its sulfur atom and ketone group. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2,6-Dioxaspiro[3.3]heptane
  • 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
  • 6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide

Uniqueness

Compared to these similar compounds, 2-Thiaspiro[3.3]heptan-6-one is unique due to its sulfur atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-thiaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c7-5-1-6(2-5)3-8-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYUYFPXZSJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309269
Record name 2-Thiaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-94-9
Record name 2-Thiaspiro[3.3]heptan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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